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Compound of Interest

Compound Name: MS115

Cat. No.: B15544521 Get Quote

Disclaimer: The following technical support guide has been developed for the human

melanoma cell line WM115, as it is presumed that "MS115" was a typographical error. If you

are working with a different cell line, please adapt these recommendations accordingly.

This resource provides researchers, scientists, and drug development professionals with

comprehensive troubleshooting guides and frequently asked questions (FAQs) to address

common cell culture contamination issues encountered during studies with the WM115 cell line.

Troubleshooting Guides
This section offers a systematic approach to identifying and resolving various types of cell

culture contamination.

Issue 1: Sudden Change in Media Color and Turbidity
Possible Cause: Bacterial Contamination

Observations:

Culture medium rapidly turns yellow (acidic)[1].

Medium becomes cloudy or turbid[2][3][4].

A thin film may appear on the surface of the culture vessel[4].
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Under a microscope, small, motile rod-shaped or spherical particles are visible between the

WM115 cells.

Immediate Actions:

Isolate: Immediately quarantine the contaminated flask(s) and any shared reagents to

prevent cross-contamination.

Verify: Examine the culture under a phase-contrast microscope at high magnification to

confirm the presence of bacteria.

Discard: It is strongly recommended to discard the contaminated culture to prevent the

spread of contamination. Autoclave all contaminated flasks and media before disposal.

Decontaminate: Thoroughly clean and disinfect the incubator, biosafety cabinet, and any

equipment that may have come into contact with the contaminated culture.

Prevention:

Strict adherence to aseptic technique is crucial.

Regularly clean and disinfect all cell culture equipment.

Use sterile, high-quality reagents and media.

Consider using antibiotic-free media for routine culture to unmask low-level or antibiotic-

resistant contamination.

Issue 2: Fuzzy Growth or Floating Clumps in the Culture
Possible Cause: Fungal (Mold or Yeast) Contamination

Observations:

Mold: Filamentous, web-like structures (mycelia) are visible, often appearing as fuzzy clumps

floating in the medium. The pH of the medium may initially remain stable and then rapidly

increase.
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Yeast: The medium may become turbid, and the pH can become acidic. Under the

microscope, yeast appears as individual, ovoid, or budding particles that are larger than

bacteria but smaller than mammalian cells.

Immediate Actions:

Isolate and Verify: As with bacterial contamination, isolate the culture and confirm the type of

fungal contaminant by microscopic examination.

Discard: Fungal contamination is difficult to eliminate and can easily spread through airborne

spores. Discarding the culture is the safest course of action.

Thorough Decontamination: Pay special attention to the incubator's water pan and the

biosafety cabinet, as these are common reservoirs for fungal spores.

Prevention:

Filter all media and reagents through a 0.2 µm filter.

Maintain a clean and organized cell culture area to minimize dust and airborne particles.

Regularly replace and sterilize the water in the incubator water pan. Consider using a

fungicide in the water pan.

Issue 3: No Visible Contamination, but Cells are
Unhealthy and Results are Inconsistent
Possible Cause: Mycoplasma Contamination

Observations:

WM115 cells show reduced proliferation, changes in morphology, or decreased viability

without any visible signs of contamination like turbidity or pH shift.

Experimental results become irreproducible.

Mycoplasma are too small to be seen with a standard light microscope.
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Detection and Elimination:

Mycoplasma is a common and insidious contaminant. If suspected, it is critical to test for its

presence.

Detection Methods:

PCR-Based Assays: Highly sensitive and rapid method for detecting mycoplasma DNA.

DNA Staining (e.g., DAPI or Hoechst): Mycoplasma appear as small, fluorescent dots in the

cytoplasm or on the cell surface when viewed under a fluorescence microscope.

ELISA: Detects mycoplasma antigens.

Elimination (if discarding the culture is not an option):

Use commercially available mycoplasma removal agents or specific antibiotics (e.g.,

Plasmocin).

Follow the manufacturer's protocol carefully, as these reagents can be toxic to the cells.

After treatment, culture the cells without antibiotics for several passages and re-test to

ensure the contamination has been eradicated.

Prevention:

Routinely test all cell lines for mycoplasma, especially upon receipt from an external source.

Quarantine new cell lines until they are confirmed to be free of contamination.

Practice strict aseptic technique, as lab personnel are a primary source of mycoplasma

contamination.

Issue 4: Altered WM115 Morphology and Growth Rate
Over Time
Possible Cause: Cross-Contamination with another Cell Line
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Observations:

The morphology of the WM115 cells gradually or suddenly changes.

The growth rate significantly increases or decreases.

Inconsistent experimental results, particularly if comparing with previous data.

Verification and Resolution:

Cell Line Authentication: The most definitive way to identify cross-contamination is through

Short Tandem Repeat (STR) profiling. Compare the STR profile of your working cell line with

the known profile of WM115.

Resolution: If cross-contamination is confirmed, discard the contaminated cell line

immediately. Thaw a new, authenticated stock of WM115 cells.

Prevention:

Never work with more than one cell line in the biosafety cabinet at the same time.

Use dedicated media and reagents for each cell line.

Clearly label all flasks and plates.

Maintain a well-documented cell bank with authenticated stocks.

Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contamination in a cell culture lab?

A1: The most common sources of contamination include:

Laboratory Personnel: Poor aseptic technique can introduce microorganisms from skin,

breath, or clothing.

Reagents and Media: Contaminated sera, media, or other solutions can introduce bacteria,

mycoplasma, or viruses.
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Equipment: Improperly sterilized glassware, pipettes, or contaminated incubators and

biosafety cabinets are significant sources.

Airborne Particles: Dust and aerosols in the laboratory environment can carry microbial

spores.

Cross-Contamination: Working with multiple cell lines simultaneously can lead to the

introduction of a more aggressive cell line into your culture.

Q2: Can I salvage a culture that is contaminated with bacteria or fungi?

A2: While it is sometimes possible to treat a contaminated culture with high concentrations of

antibiotics or antifungals, it is generally not recommended. The high doses of antimicrobial

agents can be toxic to the cells and alter their physiology, potentially affecting experimental

outcomes. The most reliable and safest approach is to discard the contaminated culture and

start anew with a frozen, uncontaminated stock.

Q3: How often should I test my WM115 cells for mycoplasma?

A3: It is recommended to test for mycoplasma contamination at the following intervals:

Upon receipt of a new cell line from any external source.

Before cryopreservation of a cell bank.

Every 1 to 2 months for actively growing cultures.

If you observe any unexplained changes in cell growth or behavior.

Q4: What is the impact of using contaminated cell lines in my research?

A4: Using contaminated cell lines can have severe consequences, including:

Invalidated Data: Contaminants can alter the metabolism, growth, and gene expression of

your cells, leading to unreliable and irreproducible results.

Wasted Time and Resources: Experiments conducted with contaminated cells will likely need

to be repeated, resulting in significant loss of time, effort, and money.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544521?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Retraction of Publications: If contamination is discovered after publication, it can lead to the

retraction of the paper and damage to your scientific reputation.

Quantitative Data Summary
Table 1: Common Microbial Contaminants and Their Characteristics

Contaminant Typical Size
Common
Microscopic
Appearance

Effect on Culture
Medium

Bacteria 1-10 µm
Spherical or rod-

shaped, motile

Rapid drop in pH

(yellow), turbidity

Yeast 3-10 µm
Ovoid or spherical,

budding

Gradual drop in pH,

turbidity

Mold >10 µm
Filamentous, web-like

mycelia

pH may increase,

visible clumps

Mycoplasma 0.1-1.0 µm
Not visible with a light

microscope

No visible change in

pH or turbidity

Table 2: Recommended Concentrations of Common Antibiotics for Short-Term Use

Antibiotic Working Concentration Target Organism

Penicillin 50-100 U/mL Gram-positive bacteria

Streptomycin 50-100 µg/mL Gram-negative bacteria

Amphotericin B 0.25-2.5 µg/mL Fungi and yeast

Plasmocin 25 µg/mL Mycoplasma

Note: Prolonged use of antibiotics is discouraged as it can mask underlying contamination and

lead to the development of resistant strains.

Experimental Protocols
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Protocol 1: Mycoplasma Detection by PCR
This protocol provides a general outline for detecting mycoplasma contamination using a PCR-

based kit. Always refer to the specific manufacturer's instructions for your chosen kit.

Materials:

Mycoplasma PCR detection kit

Test sample (supernatant from your WM115 cell culture)

Positive and negative controls (usually provided in the kit)

Nuclease-free water

PCR tubes

Micropipettes and sterile, nuclease-free tips

Thermal cycler

Gel electrophoresis equipment and reagents

Procedure:

Sample Preparation: Collect 1 mL of the culture supernatant from a 70-80% confluent flask

of WM115 cells. Centrifuge at 200 x g for 5 minutes to pellet any cells. Use the supernatant

for the PCR reaction.

PCR Reaction Setup:

In a sterile PCR tube, prepare the reaction mix according to the kit's instructions. This

typically involves adding the PCR master mix, primers, and your sample supernatant.

Prepare a positive control reaction using the provided positive control DNA.

Prepare a negative control reaction using nuclease-free water instead of a sample.
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Thermal Cycling: Place the PCR tubes in a thermal cycler and run the program as specified

in the kit's manual. A typical program involves an initial denaturation step, followed by 30-40

cycles of denaturation, annealing, and extension, and a final extension step.

Gel Electrophoresis:

Prepare an agarose gel (typically 1.5-2.0%).

Load the PCR products from your sample, positive control, and negative control into

separate wells of the gel.

Run the gel at an appropriate voltage until the dye front has migrated sufficiently.

Result Interpretation:

Visualize the DNA bands under UV light.

A band of the expected size in the positive control lane and no band in the negative control

lane indicates a valid assay.

A band of the same size in your sample lane indicates mycoplasma contamination.

Visualizations
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Positive Result
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Discard Culture & Decontaminate Lab
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Discard and Thaw New Authenticated Stock

Click to download full resolution via product page

Caption: A workflow diagram for troubleshooting cell culture contamination.
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  Yes

Mycoplasma NEGATIVE
  No

Click to download full resolution via product page
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Caption: Experimental workflow for Mycoplasma detection by PCR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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